molecular formula C19H13N3O4S B1615093 5-Quinolinesulfonic acid, 8-hydroxy-7-(1-naphthalenylazo)- CAS No. 50539-65-6

5-Quinolinesulfonic acid, 8-hydroxy-7-(1-naphthalenylazo)-

Cat. No.: B1615093
CAS No.: 50539-65-6
M. Wt: 379.4 g/mol
InChI Key: GTBQEEPPEWJTGD-UHFFFAOYSA-N
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Description

5-Quinolinesulfonic acid, 8-hydroxy-7-(1-naphthalenylazo)- is a useful research compound. Its molecular formula is C19H13N3O4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Quinolinesulfonic acid, 8-hydroxy-7-(1-naphthalenylazo)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148354. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Quinolinesulfonic acid, 8-hydroxy-7-(1-naphthalenylazo)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Quinolinesulfonic acid, 8-hydroxy-7-(1-naphthalenylazo)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-hydroxy-7-(naphthalen-1-yldiazenyl)quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c23-19-16(11-17(27(24,25)26)14-8-4-10-20-18(14)19)22-21-15-9-3-6-12-5-1-2-7-13(12)15/h1-11,23H,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBQEEPPEWJTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2068553
Record name 8-Hydroxy-7-(1-naphthylazo)quinoline-5-sulphonic acid
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Molecular Weight

379.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Naphthylazoxine
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CAS No.

50539-65-6
Record name 8-Hydroxy-7-[2-(1-naphthalenyl)diazenyl]-5-quinolinesulfonic acid
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Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-(2-(1-naphthalenyl)diazenyl)-
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Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-[2-(1-naphthalenyl)diazenyl]-
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Record name 8-Hydroxy-7-(1-naphthylazo)quinoline-5-sulphonic acid
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Record name 8-hydroxy-7-(1-naphthylazo)quinoline-5-sulphonic acid
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Biological Activity

5-Quinolinesulfonic acid, 8-hydroxy-7-(1-naphthalenylazo)- is a synthetic compound that belongs to the class of quinoline derivatives. It has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C19H13N3O4S
  • Molecular Weight : 379.4 g/mol
  • Structure : The compound features a quinoline ring system with sulfonic acid and hydroxyl functional groups, contributing to its reactivity and interaction with biological systems .

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of 5-Quinolinesulfonic acid, which can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting lipoxygenase, an enzyme linked to inflammatory responses. Such inhibition can be beneficial in developing anti-inflammatory drugs .

Antimicrobial Properties

5-Quinolinesulfonic acid has been evaluated for its antimicrobial effects against various pathogens. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .

Case Studies

  • Antioxidant Study :
    A study assessed the antioxidant activity of 5-Quinolinesulfonic acid using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a significant reduction in DPPH radicals at varying concentrations, suggesting strong antioxidant potential.
  • Enzyme Inhibition :
    In a biochemical assay, the compound was tested for its ability to inhibit lipoxygenase activity in human leukocytes. The results showed a dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    A series of tests were conducted against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating promising antimicrobial efficacy.

Data Tables

Activity Type Test Method Results
AntioxidantDPPH Scavenging AssaySignificant reduction in radicals
Enzyme InhibitionLipoxygenase AssayDose-dependent inhibition observed
AntimicrobialMIC TestingMIC: 32 µg/mL for S. aureus & E. coli

The biological activities of 5-Quinolinesulfonic acid can be attributed to its structural features that facilitate interactions with biomolecules. The sulfonic acid group enhances solubility and bioavailability, while the quinoline moiety is known to interact with various enzymes and receptors.

Preparation Methods

Preparation of 5-Quinolinesulfonic acid, 8-hydroxy derivative

The quinoline nucleus is first functionalized to introduce sulfonic acid groups at the 5-position and a hydroxy group at the 8-position. This is typically achieved by sulfonation and hydroxylation reactions on quinoline or its derivatives under controlled acidic conditions.

Diazotization of 1-naphthylamine

The naphthalene moiety is introduced as a diazonium salt formed by diazotization of 1-naphthylamine. This involves:

  • Dissolving 1-naphthylamine in acidic medium (usually hydrochloric acid).
  • Cooling the solution to 0-5°C.
  • Adding sodium nitrite solution slowly to generate the diazonium salt.

Azo Coupling Reaction

The azo coupling is conducted by mixing the diazonium salt solution with the quinoline sulfonic acid derivative under alkaline or neutral conditions to form the azo bond (-N=N-) linking the naphthyl and quinoline rings.

  • The coupling typically occurs at the 7-position of the quinoline ring, adjacent to the hydroxy group at the 8-position, facilitating resonance stabilization of the azo linkage.
  • The reaction pH is carefully controlled to optimize coupling efficiency and product purity.

Reaction Conditions and Purification

  • Solvent system: Commonly aqueous acidic or neutral media; sometimes mixed solvents to enhance solubility.
  • Temperature: Low temperatures (0-5°C) for diazotization; room temperature or slightly elevated for coupling.
  • pH control: Critical during coupling to avoid side reactions.
  • Purification: Preparative reverse-phase High-Performance Liquid Chromatography (HPLC) using columns such as Newcrom R1 is employed for isolation and purification of the final compound and removal of impurities. The mobile phase often includes acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Analytical Characterization During Preparation

  • HPLC and UPLC: Used for monitoring reaction progress and purity assessment. Columns with low silanol activity (e.g., Newcrom R1) provide better separation.
  • Mass Spectrometry: Confirms molecular weight and structural integrity.
  • UV-Vis Spectroscopy: Characteristic azo chromophore absorption bands verify azo coupling.
  • Elemental Analysis: Confirms sulfonic acid and hydroxy substitution.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Notes
Sulfonation/Hydroxylation Quinoline derivatives, sulfuric acid Elevated (varies) Introduces sulfonic acid and hydroxy groups
Diazotization 1-Naphthylamine, NaNO2, HCl 0–5°C Formation of diazonium salt
Azo Coupling Diazonium salt + quinoline sulfonic acid Room temp to 25°C pH controlled (neutral to slightly alkaline)
Purification Preparative RP-HPLC (Newcrom R1 column) Ambient Mobile phase: MeCN/water/phosphoric acid or formic acid

Research Findings and Optimization Notes

  • The azo coupling efficiency is highly dependent on the pH and temperature; lower temperatures favor diazonium salt stability.
  • Use of mixed-mode reverse-phase HPLC columns with low silanol activity improves isolation yield and purity.
  • Replacement of phosphoric acid with formic acid in mobile phases allows compatibility with mass spectrometry, facilitating impurity profiling and preparative scale-up.
  • The compound’s water solubility (~10 mg/mL) assists in aqueous reaction media and purification steps.

Q & A

Basic: What are the established synthetic pathways for 5-quinolinesulfonic acid, 8-hydroxy-7-(1-naphthalenylazo)-, and what challenges arise in ensuring purity?

Methodological Answer:
The synthesis typically involves diazo coupling between 8-hydroxy-5-quinolinesulfonic acid and 1-naphthylamine derivatives under controlled pH (acidic or neutral conditions). Key steps include:

  • Diazo precursor preparation : 1-Naphthylamine is diazotized using NaNO₂/HCl at 0–5°C .
  • Coupling reaction : The diazonium salt reacts with 8-hydroxy-5-quinolinesulfonic acid, requiring precise stoichiometry to avoid polysubstitution .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures is critical due to byproducts like unreacted sulfonic acid isomers .
    Challenges include maintaining regioselectivity at the 7-position of the quinoline ring and minimizing sulfonic acid group hydrolysis during reaction workup .

Advanced: How do spectroscopic techniques resolve structural ambiguities in metal complexes of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : The azo group’s π→π* transitions (~450–500 nm) shift upon metal coordination (e.g., bathochromic shifts with Fe³⁺ or Cu²⁺), indicating binding at the azo and hydroxyl groups .
  • NMR : Disappearance of the hydroxyl proton signal (δ 10–12 ppm) in D₂O confirms deprotonation and metal chelation .
  • X-ray Crystallography : Used to resolve ambiguities in coordination geometry (e.g., octahedral vs. square planar) observed in conflicting studies .
    Contradictions in early literature (e.g., proposed tetrahedral vs. square planar Cu²⁺ complexes) were resolved by crystallographic data showing Jahn-Teller distortions .

Basic: What analytical methods are recommended for quantifying this compound in aqueous solutions?

Methodological Answer:

  • Spectrophotometry : Quantification at λ_max 480–510 nm (ε ~1.5×10⁴ L·mol⁻¹·cm⁻¹) in pH 7–9 buffers .
  • HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) improve resolution of sulfonic acid derivatives .
  • Titrimetry : Potentiometric titration with NaOH identifies sulfonic acid dissociation (pKa ~2.3) and phenolic hydroxyl groups (pKa ~8.7) .

Advanced: How does the compound’s photostability impact its utility as a fluorescent probe?

Methodological Answer:

  • Mechanism : The azo group undergoes cis-trans isomerization under UV light, causing fluorescence quenching. Stability is pH-dependent, with enhanced degradation in alkaline conditions .
  • Mitigation Strategies : Encapsulation in micelles (e.g., SDS) or covalent attachment to polymers reduces photobleaching by 40–60% .
  • Contradictions : Early studies reported conflicting half-lives (t₁/₂ = 2–8 hours under UV); later work linked variability to trace metal impurities accelerating decomposition .

Basic: What are the primary safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity : Skin and eye irritation risks (GHS Category 2); use nitrile gloves and goggles .
  • Storage : Stable at 4°C in amber vials; incompatible with oxidizing agents (e.g., HNO₃) due to sulfonic acid group reactivity .
  • Waste Disposal : Neutralize with Ca(OH)₂ before incineration to avoid sulfonic acid release into waterways .

Advanced: How can computational modeling guide the design of derivatives with enhanced metal-binding selectivity?

Methodological Answer:

  • DFT Calculations : Predict binding energies for metal ions (e.g., Al³⁺ vs. Fe³⁺) by modeling charge distribution at the azo-hydroxyl site .
  • MD Simulations : Reveal solvent effects (e.g., water vs. DMSO) on chelation kinetics, explaining discrepancies in experimental stability constants .
  • Validation : Correlate computed logK values with experimental potentiometric data (e.g., logK = 12.3 for Fe³⁺ vs. 9.8 for Cu²⁺) .

Basic: What are the compound’s key physicochemical properties relevant to solvent selection?

Methodological Answer:

  • Solubility : High in polar solvents (water > DMSO > methanol) due to sulfonic acid and hydroxyl groups .
  • Thermal Stability : Decomposes at 217°C (DSC data); avoid heating above 150°C during synthesis .
  • pH Sensitivity : Forms zwitterionic structures in pH 4–6, affecting solubility and reactivity .

Advanced: How do conflicting reports on its DNA-binding affinity arise, and how can they be reconciled?

Methodological Answer:

  • Contradictions : Early studies reported intercalation (K_b ~10⁵ M⁻¹), while later work suggested groove binding (K_b ~10³ M⁻¹) .
  • Resolution : Fluorescence quenching assays with ethidium bromide displacement vs. circular dichroism (CD) showed method-dependent artifacts. CD data confirmed groove binding dominates at physiological pH .
  • Controls : Use of sonicated DNA and ionic strength buffers (e.g., 50 mM NaCl) minimizes nonspecific interactions .

Basic: What chromatographic techniques separate this compound from structurally similar azo dyes?

Methodological Answer:

  • TLC : Silica gel 60 F₂₅₄ plates with n-butanol/acetic acid/water (4:1:1) yield R_f = 0.3–0.4 .
  • HPLC-MS : ESI-MS in negative mode ([M-H]⁻ = 436 m/z) distinguishes it from naphthol-based azo dyes ([M-H]⁻ = 398–410 m/z) .

Advanced: What mechanistic insights explain its inhibitory activity against carbonic anhydrase IX?

Methodological Answer:

  • Docking Studies : The sulfonic acid group interacts with Zn²⁺ in the enzyme’s active site (bond distance ~2.1 Å), while the naphthylazo moiety occupies a hydrophobic pocket .
  • Kinetic Analysis : Noncompetitive inhibition (K_i = 0.8 µM) confirmed via Lineweaver-Burk plots; contradicts earlier reports of uncompetitive binding .
  • Validation : Site-directed mutagenesis (His94Ala) reduced inhibition by 90%, supporting the proposed binding mechanism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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